4-Demethyltrimethoprim Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Demethyltrimethoprim Sulfate is a potent inhibitor of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. This compound exhibits significant antimicrobial activity, particularly against Escherichia coli . It is structurally related to trimethoprim, a well-known antibiotic used to treat various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Demethyltrimethoprim Sulfate typically involves the demethylation of trimethoprim. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective removal of the methyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale demethylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The compound is then converted to its sulfate form through a reaction with sulfuric acid, followed by crystallization and purification .
Chemical Reactions Analysis
Types of Reactions: 4-Demethyltrimethoprim Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Demethyltrimethoprim Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of dihydrofolate reductase and its effects on folate metabolism.
Biology: Investigated for its antimicrobial properties and its potential to combat antibiotic-resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent for bacterial infections, particularly those caused by Escherichia coli.
Mechanism of Action
4-Demethyltrimethoprim Sulfate exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the conversion of dihydrofolic acid to tetrahydrofolic acid. This inhibition leads to a depletion of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria. As a result, bacterial DNA synthesis is halted, leading to cell death .
Comparison with Similar Compounds
Trimethoprim: A widely used antibiotic that also inhibits dihydrofolate reductase but has a methyl group at the 4-position.
Pyrimethamine: Another dihydrofolate reductase inhibitor used primarily in the treatment of malaria.
Methotrexate: A chemotherapeutic agent that inhibits dihydrofolate reductase and is used in cancer treatment
Uniqueness: 4-Demethyltrimethoprim Sulfate is unique due to its enhanced binding affinity to dihydrofolate reductase compared to trimethoprim. This increased affinity results in more potent antimicrobial activity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H16N4O6S |
---|---|
Molecular Weight |
356.36 g/mol |
IUPAC Name |
[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H16N4O6S/c1-21-9-4-7(3-8-6-16-13(15)17-12(8)14)5-10(22-2)11(9)23-24(18,19)20/h4-6H,3H2,1-2H3,(H,18,19,20)(H4,14,15,16,17) |
InChI Key |
JBZGIFAFBPVISH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)O)OC)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.